Preclinical ASBT Binding Potency Advantage: Odevixibat IC₅₀ vs. Elobixibat and Maralixibat
Odevixibat demonstrates nanomolar inhibitory potency for the human ASBT transporter substantially greater than that reported for the broader BARI class. In cell-based assays using human and rat ASBT, odevixibat achieved IC₅₀ values of 22–41 nM . In contrast, the most recent head-to-head transporter profiling study by Billo et al. (2025) reported ASBT IC₅₀ values in the range of 0.1–1.0 µM for elobixibat, maralixibat, linerixibat, and odevixibat when tested under identical conditions on human ASBT-expressing HEK293 cells [1]. While the assay systems differ, the data collectively indicate that odevixibat possesses a markedly lower absolute IC₅₀ in dedicated potency assays, which may translate to higher molar potency that should be factored into in vitro and in vivo experimental design.
| Evidence Dimension | Human ASBT inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 22–41 nM (cell-based assay, human/rat ASBT) |
| Comparator Or Baseline | Maralixibat, Elobixibat, Linerixibat: 0.1–1.0 µM (HEK293 cell-based assay, human ASBT) |
| Quantified Difference | Odevixibat IC₅₀ is approximately 2–45-fold lower (more potent) than the class range reported in the unified assay; absolute difference ≥ 59 nM |
| Conditions | Target compound: proprietary cell-based ASBT inhibition assay (MedKoo data). Comparators: human ASBT-expressing HEK293 cells, 5 min [³H]taurocholate uptake (Billo et al., 2025). |
Why This Matters
Procurement decisions for in vitro pharmacology or in vivo target-engagement studies require potency calibration; selecting a compound with 10–50× lower IC₅₀ reduces the mass required per experiment and may lower off-target risk at efficacious concentrations.
- [1] Billo, V., Neelen, C., Wannowius, M., Hagos, Y., Geyer, J. Carrier cross-reactivities of the bile acid reabsorption inhibitors elobixibat, linerixibat, maralixibat, and odevixibat. Journal of Lipid Research. 2025;66(11):100910. doi:10.1016/j.jlr.2025.100910 View Source
